molecular formula C13H27N B14532721 2-Methyl-N,N-dipropylhex-1-en-3-amine CAS No. 62721-75-9

2-Methyl-N,N-dipropylhex-1-en-3-amine

Cat. No.: B14532721
CAS No.: 62721-75-9
M. Wt: 197.36 g/mol
InChI Key: UMTZOPWNIUAZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N,N-dipropylhex-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound has a unique structure with a hex-1-en-3-amine backbone, substituted with methyl and dipropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N,N-dipropylhex-1-en-3-amine typically involves the alkylation of hex-1-en-3-amine with methyl and propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete alkylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase-transfer catalysts can also enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N,N-dipropylhex-1-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or amides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

2-Methyl-N,N-dipropylhex-1-en-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-N,N-dipropylhex-1-en-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylhex-1-en-3-amine
  • N,N-Dipropylhex-1-en-3-amine
  • 2-Methyl-N,N-diethylhex-1-en-3-amine

Uniqueness

2-Methyl-N,N-dipropylhex-1-en-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and dipropyl groups on the hex-1-en-3-amine backbone differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

62721-75-9

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-methyl-N,N-dipropylhex-1-en-3-amine

InChI

InChI=1S/C13H27N/c1-6-9-13(12(4)5)14(10-7-2)11-8-3/h13H,4,6-11H2,1-3,5H3

InChI Key

UMTZOPWNIUAZGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)C)N(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.